molecular formula C10H15Cl2N3 B3230012 (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride CAS No. 1289585-37-0

(6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B3230012
CAS No.: 1289585-37-0
M. Wt: 248.15 g/mol
InChI Key: NTPWNWWMZLCTTN-FVGYRXGTSA-N
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Description

(6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a secondary amine derivative featuring a pyridine core substituted with a chlorine atom at the 6-position and an (S)-pyrrolidin-3-yl-amine moiety linked via a methyl group. The compound’s stereochemistry at the pyrrolidine ring (S-configuration) may influence its biological interactions, as chiral centers often play critical roles in receptor binding and metabolic pathways .

Properties

IUPAC Name

(3S)-N-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.ClH/c11-10-2-1-8(6-14-10)5-13-9-3-4-12-7-9;/h1-2,6,9,12-13H,3-5,7H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPWNWWMZLCTTN-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NCC2=CN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289585-37-0
Record name 3-Pyridinemethanamine, 6-chloro-N-(3S)-3-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289585-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

The compound (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS No. 1343606-51-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial and antifungal properties, along with relevant research findings and case studies.

The chemical formula for (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is C10H15ClN2C_{10}H_{15}ClN_2, with a molecular weight of 212.68 g/mol. The compound exhibits high solubility in water, with reported solubility values ranging from 6.45 mg/ml to 1.79 mg/ml under different conditions .

PropertyValue
Molecular FormulaC10H15ClN2
Molecular Weight212.68 g/mol
Solubility6.45 mg/ml (very soluble)
Log S (Ali)-1.52
Bioavailability Score0.55

Antibacterial Activity

Research indicates that compounds containing pyridine and pyrrolidine moieties exhibit significant antibacterial properties. For instance, studies have shown that various pyrrolidine derivatives demonstrate potent activity against Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for related pyrrolidine derivatives have been reported to range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial efficacy .
  • Mechanism of Action :
    • The antibacterial activity is believed to be linked to the ability of these compounds to interfere with bacterial cell wall synthesis and function, although specific mechanisms for (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride remain to be elucidated.

Antifungal Activity

In addition to its antibacterial properties, (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has shown potential antifungal activity:

  • Case Studies :
    • In vitro studies have demonstrated that certain pyrrolidine derivatives exhibit antifungal effects against Candida albicans and other fungal strains, with MIC values reported between 0.0048 mg/mL and 0.039 mg/mL .
  • Comparative Efficacy :
    • When tested alongside established antifungal agents, these compounds have shown comparable or superior activity, suggesting their potential as therapeutic agents in treating fungal infections.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various derivatives of (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride:

  • Synthesis and Evaluation :
    • A study published in MDPI explored the synthesis of similar compounds and their antimicrobial activities, highlighting the importance of substituents on the pyridine ring in enhancing bioactivity .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis indicates that modifications on the pyrrolidine or pyridine rings can significantly influence the biological activity, emphasizing the need for further structural optimization in drug development .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Amine Group Substituents Molecular Weight (g/mol) Key Notes
Target : (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine HCl Pyridine (S)-Pyrrolidin-3-yl Cl at 6-position ~232.9 (calculated) Discontinued; chiral pyrrolidine may enhance receptor specificity .
(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amine HCl Pyridine Cyclopropyl Cl at 6-position ~232.1 (calculated) Smaller amine group; cyclopropane may increase lipophilicity .
(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine HCl Pyridazine Piperidin-3-yl Cl at 6-position 249.14 Pyridazine core with two adjacent N atoms; altered electronic properties .
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine HCl Pyrimidine Diethylamine (S)-Pyrrolidin-3-yloxy Not specified Oxygen-linked pyrrolidine; pyrimidine core may reduce basicity .
(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine HCl Pyridine Cyclopropylmethyl Methyl at 6-position 220.7 Methyl substituent (electron-donating) vs. Cl (electron-withdrawing) .
[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine HCl Pyridine Piperidin-3-yl + methyl Cl at 6-position 276.2 Piperidine ring offers conformational flexibility .
(2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine HCl Benzene (S)-Pyrrolidin-3-yl Cl and F at 2,6-positions 277.16 (calculated) Aromatic benzene core; halogen substituents may enhance metabolic stability .

Core Structural Variations

  • Pyridine vs. Pyridazine/Pyrimidine/Benzene: The pyridine core in the target compound provides a single nitrogen atom, enabling hydrogen bonding and π-π interactions. Substitution with benzene (as in ) removes the nitrogen heteroatom, reducing polarity and possibly increasing membrane permeability .
  • Methyl (CH₃): Electron-donating, increases ring electron density, which may improve binding to hydrophobic pockets .

Amine Group Modifications

  • Pyrrolidine vs. Piperidine/Cyclopropyl: The (S)-pyrrolidin-3-yl group in the target compound introduces a five-membered ring with a defined stereochemistry, offering moderate rigidity for targeted interactions. Cyclopropylamine () and cyclopropylmethyl () groups introduce strain and lipophilicity, which may enhance blood-brain barrier penetration .

Q & A

Q. What approaches design derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodology : Introduce fluorine atoms or reduce logP via carboxylate prodrugs. In silico BBB predictors (e.g., SwissADME) guide structural modifications. In vivo pharmacokinetics in rodent models validate brain-to-plasma ratios using LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride
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(6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

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